molecular formula C21H22O4 B14426720 1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate CAS No. 84466-72-8

1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate

Cat. No.: B14426720
CAS No.: 84466-72-8
M. Wt: 338.4 g/mol
InChI Key: ALLNFOALTIDGMF-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate is an organic compound with a complex structure that includes a cyclohexyl ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate typically involves multiple steps. One common method includes the reaction of cyclohexanone with benzoyl chloride in the presence of a base to form the intermediate 1-benzoylcyclohexanol. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate involves its ability to act as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The molecular targets and pathways involved include the activation of carbonyl groups and the generation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate is unique due to its combination of a cyclohexyl ring, phenyl group, and benzoate ester. This unique structure imparts specific chemical properties and reactivity, making it suitable for specialized applications in photoinitiation and polymerization .

Properties

CAS No.

84466-72-8

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

[1-(1-hydroxycyclohexyl)-2-oxo-2-phenylethyl] benzoate

InChI

InChI=1S/C21H22O4/c22-18(16-10-4-1-5-11-16)19(21(24)14-8-3-9-15-21)25-20(23)17-12-6-2-7-13-17/h1-2,4-7,10-13,19,24H,3,8-9,14-15H2

InChI Key

ALLNFOALTIDGMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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